molecular formula C18H17FN2O B2774598 N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide CAS No. 881040-87-5

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2774598
CAS No.: 881040-87-5
M. Wt: 296.345
InChI Key: RVCSUGFMHXVKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its structural similarity to melatonin and its potential role in modulating Wnt/β-catenin signaling .

Properties

IUPAC Name

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-12(22)20-10-9-15-16-11-14(19)7-8-17(16)21-18(15)13-5-3-2-4-6-13/h2-8,11,21H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCSUGFMHXVKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 5-fluoro-2-phenyl-1H-indole with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Antitumor Activity

Mechanism and Efficacy

Research has demonstrated that compounds related to N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide exhibit notable antitumor properties. Specifically, derivatives of indole-based acetamides have shown effectiveness against various solid tumors, including colorectal and lung cancers. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis.

Case Studies

A study highlighted the antitumor activity of 2-(1H-indol-3-yl)-2-oxo-acetamides, which are structurally related to this compound. These compounds were effective against colon carcinoma cells, which are typically resistant to conventional chemotherapy . The need for new therapeutic agents is underscored by the limited efficacy of existing treatments like 5-fluorouracil.

Antibacterial Properties

In Vitro Studies

This compound has been evaluated for its antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies revealed that fluorinated compounds exhibit varying degrees of antibacterial potency. For instance, compounds similar to this compound have shown significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli .

Data Table: Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus ATCC 653832 µg/mL
Compound BE. coli ATCC 3521864 µg/mL
N-[2-(5-fluoro...)P. aeruginosa ATCC 1352516 µg/mL

Enzyme Inhibition

Notum Enzyme Inhibition

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has been identified as a potential inhibitor of the Notum enzyme, which plays a critical role in Wnt signaling pathways. This inhibition could have implications for cancer therapies, as Wnt signaling is frequently dysregulated in tumors .

Structural Insights

High-resolution crystallographic studies have shown how N-[2-(5-fluoro...) binds to Notum, providing insights into its potential as a therapeutic agent in modulating Wnt signaling pathways .

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the Notum enzyme, which plays a role in the Wnt/β-catenin signaling pathway. By inhibiting Notum, the compound can upregulate Wnt signaling, which is beneficial in conditions where enhanced Wnt activity is desired .

Biological Activity

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the modulation of the Wnt/β-catenin signaling pathway. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Target Enzyme : The primary target of this compound is the Notum enzyme , which plays a critical role in the regulation of the Wnt/β-catenin signaling pathway. By inhibiting Notum, this compound can potentially upregulate Wnt signaling, which is significant in various cellular processes, including cell proliferation and differentiation.

Mode of Action : The interaction with Notum leads to an increase in Wnt signaling activity. This modulation is crucial for therapeutic applications, particularly in neurodegenerative diseases where Wnt signaling is often disrupted .

This compound exhibits several notable biochemical properties:

  • Binding Affinity : The compound's indole nucleus allows it to bind with high affinity to various receptors, making it a versatile candidate for drug development.
  • Cellular Effects : It influences multiple cellular pathways, potentially leading to changes in gene expression and enzyme activity. This can result in significant biological effects, including apoptosis in cancer cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives, including this compound. For instance, compounds structurally related to this indole derivative have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
1bMDA-MB-2312.6Induces ROS levels leading to mitochondrial damage
5rHepG210.56Activates caspase pathways resulting in apoptosis

These studies suggest that the biological activity of such compounds is closely linked to their ability to induce oxidative stress and activate apoptotic pathways.

Neuroprotective Potential

The inhibition of Notum by this compound has implications for neuroprotection. By enhancing Wnt signaling through Notum inhibition, this compound may offer therapeutic benefits in conditions like Alzheimer's disease where Wnt signaling is compromised .

Study on Apoptosis Induction

A detailed study on the apoptotic effects of indole derivatives demonstrated that this compound could significantly increase caspase activity in HepG2 cells. The activation of caspase-8 was particularly noted as a key pathway leading to programmed cell death:

"Compound 5r induced time-dependent and dose-dependent cleavage of poly ADP-ribose polymerase (PARP), confirming its role in apoptosis" .

This finding underscores the potential of this compound as an anticancer agent.

Q & A

Q. Advanced

  • Reaction monitoring : Use HPLC to track intermediates and adjust stoichiometry in real-time .
  • By-product mitigation : Introduce scavenger resins or gradient purification (e.g., silica gel chromatography) for halogenated impurities .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving yields by 15–20% .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
  • Structural analogs : Compare with fluorinated indole derivatives (e.g., melatonin analogs) to isolate fluorine’s role in activity .
  • Dose-response curves : Re-evaluate IC50 values under controlled pH and temperature to resolve discrepancies .

What bioassays are used to evaluate its biological activity?

Q. Basic

  • Anticancer assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, A549) with IC50 calculations .
  • Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2) to probe mechanistic pathways .

How does pH affect the compound’s stability?

Q. Advanced

  • Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4) necessitates DMSO carriers for in vitro studies .
  • Degradation : Acidic conditions (pH < 3) hydrolyze the acetamide group, requiring lyophilization for long-term storage .
  • Reactivity : Fluorine’s electron-withdrawing effect stabilizes the indole ring but increases susceptibility to nucleophilic attack at high pH .

What structural modifications enhance activity in SAR studies?

Q. Advanced

Modification Impact Evidence
Fluorine → Chlorine Increased lipophilicity, higher kinase affinity
Acetamide → Propionamide Extended half-life (t1/2 from 2h → 4h)
Phenyl → Pyridyl Improved solubility but reduced target binding

What key structural features dictate its pharmacological profile?

Q. Basic

  • Indole core : Enables π-π stacking with aromatic residues in enzyme active sites .
  • Fluorine atom : Enhances metabolic stability and membrane permeability .
  • Acetamide side chain : Facilitates hydrogen bonding with serine/threonine kinases .

How does the compound interact with biological targets?

Q. Advanced

  • Kinase inhibition : Competes with ATP in binding pockets (e.g., EGFR, IC50 = 1.2 μM) via acetamide H-bonding .
  • Receptor modulation : Binds melatonin receptors (MT1/MT2) with Ki < 100 nM, linked to fluorophenyl hydrophobicity .
  • DNA intercalation : Planar indole ring inserts into DNA base pairs, inducing apoptosis in cancer cells .

Which analytical techniques ensure batch-to-batch purity?

Q. Basic

  • HPLC-DAD : Quantifies impurities (<0.5% threshold) using C18 columns and acetonitrile/water gradients .
  • TLC : Screens reaction progress with silica plates (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.